Cas no 1227564-44-4 ((6-Amino-3-bromopyridin-2-yl)methanol)

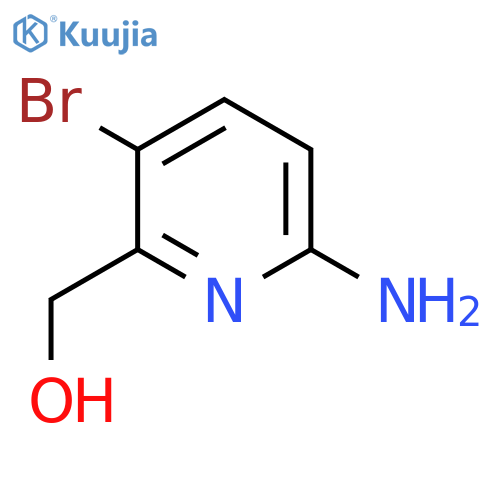

1227564-44-4 structure

商品名:(6-Amino-3-bromopyridin-2-yl)methanol

CAS番号:1227564-44-4

MF:C6H7BrN2O

メガワット:203.036580324173

MDL:MFCD13178291

CID:4929713

(6-Amino-3-bromopyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (6-amino-3-bromopyridin-2-yl)methanol

- 6-Amino-3-bromopyridine-2-methanol

- (6-Amino-3-bromo-pyridin-2-yl)-methanol

- (6-Amino-3-bromopyridin-2-yl)methanol

-

- MDL: MFCD13178291

- インチ: 1S/C6H7BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9)

- InChIKey: NSSVQRDINDKZHK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(N)N=C1CO

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 59.1

(6-Amino-3-bromopyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004290-250mg |

6-Amino-3-bromopyridine-2-methanol |

1227564-44-4 | 97% | 250mg |

$748.00 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1125622-1g |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 1g |

$1115 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450305-250mg |

(6-Amino-3-bromopyridin-2-yl)methanol |

1227564-44-4 | 98% | 250mg |

¥4370.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450305-500mg |

(6-Amino-3-bromopyridin-2-yl)methanol |

1227564-44-4 | 98% | 500mg |

¥7906.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1125622-50mg |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 50mg |

$190 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1125622-500mg |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 500mg |

$610 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1125622-100mg |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 100mg |

$255 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1125622-250mg |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 250mg |

$370 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1125622-500mg |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 500mg |

$610 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125622-250mg |

(6-Amino-3-bromo-pyridin-2-yl)-methanol |

1227564-44-4 | 95% | 250mg |

$370 | 2024-07-28 |

(6-Amino-3-bromopyridin-2-yl)methanol 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1227564-44-4 ((6-Amino-3-bromopyridin-2-yl)methanol) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量